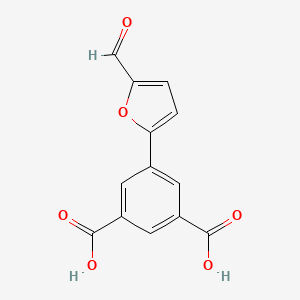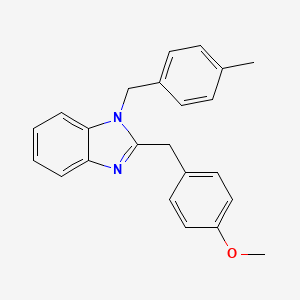
5-(5-formyl-2-furyl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-formyl-2-furyl)isophthalic acid (FFIA) is a chemical compound that has gained attention in scientific research due to its unique properties. FFIA is a versatile molecule that can be synthesized using various methods and has potential applications in several fields, including materials science, biochemistry, and medicine.
作用機序
The mechanism of action of 5-(5-formyl-2-furyl)isophthalic acid is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as proteins and nucleic acids. This compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and function. It can also intercalate into DNA, leading to changes in DNA structure and function.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One of the main advantages of using 5-(5-formyl-2-furyl)isophthalic acid in lab experiments is its versatility. This compound can be easily synthesized using various methods and can be modified to suit different experimental needs. This compound is also stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research involving 5-(5-formyl-2-furyl)isophthalic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the use of this compound in the development of new materials for optoelectronic devices. Additionally, there is potential for this compound to be used in the development of new therapeutics for a range of diseases, including Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
5-(5-formyl-2-furyl)isophthalic acid can be synthesized using various methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura coupling reactions, and Sonogashira coupling reactions. The most common method for synthesizing this compound involves the reaction of 5-bromo-2-furaldehyde with isophthalic acid in the presence of a palladium catalyst. This method yields high purity this compound with a good yield.
科学的研究の応用
5-(5-formyl-2-furyl)isophthalic acid has potential applications in several fields of scientific research due to its unique properties. It has been used as a building block for the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions. In biochemistry, this compound has been used as a molecular probe to study protein-protein interactions and as a tool for the detection of enzyme activity.
特性
IUPAC Name |
5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-6-10-1-2-11(19-10)7-3-8(12(15)16)5-9(4-7)13(17)18/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWERSVSIMNIHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)
![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)



![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)